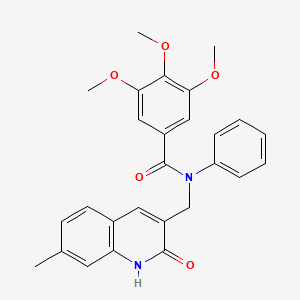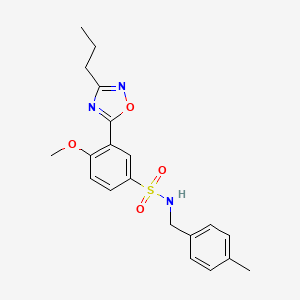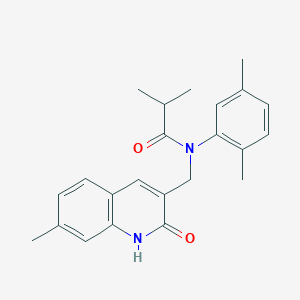
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as DMQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are one of the major types of ionotropic glutamate receptors in the central nervous system (CNS) and play a crucial role in synaptic transmission and plasticity. DMQX has been widely used as a research tool to investigate the physiological and pathological functions of AMPA receptors.
作用机制
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site on the receptor and blocking the ion channel pore. This results in the inhibition of AMPA receptor-mediated synaptic transmission and plasticity. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has a higher affinity for the AMPA receptor than other glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, making it a selective tool for studying AMPA receptor function.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have various biochemical and physiological effects on the CNS. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can also block the expression of LTP, indicating that AMPA receptor activation is necessary for the maintenance of LTP. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that AMPA receptor antagonists may be a potential therapeutic strategy for epilepsy.
实验室实验的优点和局限性
The advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for the AMPA receptor, as well as its well-established synthesis method. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been widely used in scientific research and has been shown to be a reliable tool for investigating AMPA receptor function. However, there are also limitations to using N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, such as its potential off-target effects and the fact that it only targets the AMPA receptor and not other glutamate receptors.
未来方向
There are many potential future directions for research involving N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used as potential therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Additionally, the use of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in combination with other research tools, such as optogenetics and calcium imaging, may provide new insights into the function of AMPA receptors in the CNS.
合成方法
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be synthesized from 2-hydroxy-7-methylquinoline-3-carbaldehyde and 2,5-dimethylphenyl isobutyric acid via a condensation reaction followed by reduction and acylation. The synthesis process has been well-established and the purity and yield of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can be optimized through various purification techniques.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has also been used to screen potential drugs that target AMPA receptors for the treatment of these diseases.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(21-11-16(4)6-8-17(21)5)13-19-12-18-9-7-15(3)10-20(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCZXODBANTLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

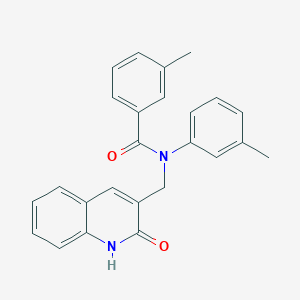

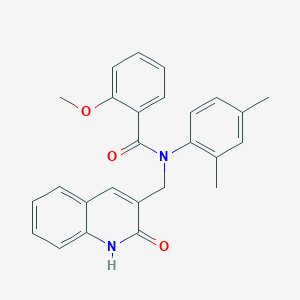


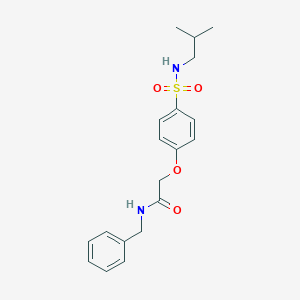

![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)

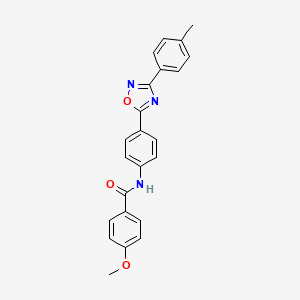
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
